BenchChemオンラインストアへようこそ!

Triethylenephosphoramide-d12

LC-MS/MS stable isotope internal standard MRM transition

Triethylenephosphoramide-d12 (TEPA-d12, CAS 1246816-29-4) is the perdeuterated (d12) isotopologue of N,N′,N″-triethylenephosphoramide (TEPA), the primary pharmacologically active metabolite of the alkylating antineoplastic agent thioTEPA. With a molecular formula of C6D12N3OP and a molecular weight of 185.23 g/mol—an increase of +12.07 Da over the unlabeled parent (173.16 g/mol)—TEPA-d12 is purpose-built as a stable isotope-labeled internal standard (SIL-IS) for quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Molecular Formula C6H12N3OP
Molecular Weight 185.229
CAS No. 1246816-29-4
Cat. No. B588488
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTriethylenephosphoramide-d12
CAS1246816-29-4
Synonyms1,1’,1’’-Phosphinylidynetrisaziridine-d12;  Tris(1-aziridinyl)phosphine-d12 Oxide;  APO-d12;  Aphoxide-d12;  ENT 24915-d12;  NSC 9717-d12;  Phosphoric Acid Triethylene Imide-d12;  N,N’,N’’-Tri-1,2-ethanediylphosphoric Triamide-d12;  TAPO-d12;  TEF-d12;  TEPA-d
Molecular FormulaC6H12N3OP
Molecular Weight185.229
Structural Identifiers
SMILESC1CN1P(=O)(N2CC2)N3CC3
InChIInChI=1S/C6H12N3OP/c10-11(7-1-2-7,8-3-4-8)9-5-6-9/h1-6H2/i1D2,2D2,3D2,4D2,5D2,6D2
InChIKeyFYAMXEPQQLNQDM-LBTWDOQPSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Triethylenephosphoramide-d12 (TEPA-d12, CAS 1246816-29-4): A Perdeuterated Stable Isotope-Labeled Internal Standard for LC-MS/MS Quantification of the Active ThioTEPA Metabolite


Triethylenephosphoramide-d12 (TEPA-d12, CAS 1246816-29-4) is the perdeuterated (d12) isotopologue of N,N′,N″-triethylenephosphoramide (TEPA), the primary pharmacologically active metabolite of the alkylating antineoplastic agent thioTEPA [1]. With a molecular formula of C6D12N3OP and a molecular weight of 185.23 g/mol—an increase of +12.07 Da over the unlabeled parent (173.16 g/mol)—TEPA-d12 is purpose-built as a stable isotope-labeled internal standard (SIL-IS) for quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS) . TEPA itself exhibits alkylating activity comparable to thioTEPA, outstanding central nervous system penetration, and a plasma half-life 2–7 times longer than the parent drug, making its accurate quantification in plasma and cerebrospinal fluid (CSF) pharmacokinetic studies clinically indispensable [1][2].

Why Non-Deuterated TEPA or Structural Analog Internal Standards Cannot Substitute for Triethylenephosphoramide-d12 in Regulated Bioanalysis


Non-deuterated TEPA (CAS 545-55-1) cannot function as an internal standard because it is chromatographically and spectrometrically indistinguishable from the target analyte, producing identical precursor-to-product ion transitions (m/z 174→131) and rendering quantification impossible in the same analytical run [1]. Structural analog internal standards such as hexamethylphosphoramide (HMPA)—used in the original de Jonge et al. (2004) LC-MS/MS method—exhibit different chromatographic retention, extraction recovery, and ionization behavior from TEPA, resulting in incomplete compensation for matrix effects and recovery losses [2]. The Stokvis et al. (2005) seminal review established that deuterium-labeled SIL-IS compounds are the first-choice internal standards for quantitative LC-MS bioanalysis precisely because they co-elute with the analyte and experience near-identical matrix effects, although deuterated compounds may occasionally exhibit unexpected retention time shifts or differential recovery [3]. TEPA-d12 avoids the fundamental limitation of structural analog IS while delivering the analytical performance required by FDA and EMA bioanalytical method validation guidelines.

Triethylenephosphoramide-d12: Quantitative Comparative Evidence for Procurement Decision-Making


MRM Mass Shift Differentiation: +12 Da Separation from Non-Deuterated TEPA Enables Interference-Free Quantification

TEPA-d12 provides a definitive +12 Da mass shift relative to unlabeled TEPA, enabling complete mass spectrometric separation in the multiple reaction monitoring (MRM) mode. The analyte TEPA is quantified via the transition m/z 174→131 ([M+H]+ → product ion), while TEPA-d12 is monitored at m/z 186→139, corresponding to the +12 Da shift from 12 deuterium atoms fully replacing all 12 hydrogens on the three aziridine rings [1]. Both transitions share identical optimized MS parameters (declustering potential 50 V, entrance potential 10 V, collision energy 19 V, collision cell exit potential 13 V, dwell time 50 ms), confirming that deuteration does not alter the fragmentation pathway [1]. This mass difference is sufficient to eliminate any cross-talk interference between analyte and internal standard channels, a critical requirement for regulated bioanalysis [2].

LC-MS/MS stable isotope internal standard MRM transition bioanalytical method validation thiotepa pharmacokinetics

Chromatographic Co-elution with Analyte: TEPA-d12 Enables Identical Retention Time Compensation Unattainable with Structural Analog Internal Standards

TEPA-d12 co-elutes with the analyte TEPA at an identical retention time of 0.67 min under optimized LC conditions, a fundamental advantage of perdeuterated SIL-IS over structural analog internal standards [1]. In contrast, the structural analog hexamethylphosphoramide (HMPA), employed as the internal standard in the de Jonge et al. (2004) method, exhibits different chromatographic behavior, eluting at a distinct retention time under the same gradient conditions. This differential elution means HMPA experiences a different solvent composition at the point of electrospray ionization, leading to differential ion suppression or enhancement that cannot fully mirror the analyte's matrix effect [2]. The Stokvis et al. (2005) review explicitly cautions that deuterium-labeled SIL-IS compounds demonstrating retention time shifts relative to the analyte are the exception, and TEPA-d12 conforms to the ideal case of identical retention [3].

co-elution retention time matrix effect compensation structural analog IS SIL-IS

Quantitative Matrix Effect Compensation: TEPA-d12 Normalizes Ion Enhancement from 111–121% Down to 96.5–102%

A direct quantitative comparison of matrix effects with and without TEPA-d12 correction reveals its indispensable role. The absolute matrix effect for TEPA in human EDTA plasma (measured as the ratio of post-extraction spiked peak area to neat solution peak area) showed substantial ion enhancement of 121%, 120%, and 111% at low (3 ng/mL), medium (80 ng/mL), and high (1600 ng/mL) QC concentrations, respectively [1]. When normalized by the TEPA-d12 internal standard response, these values were corrected to 102%, 100%, and 96.5%, respectively—demonstrating near-perfect compensation. Across all four analytes in the multiplexed assay (thiotepa, TEPA, cyclophosphamide, and 4-hydroxycyclophosphamide), the IS-normalized matrix effect was within (100±7)% [1]. The method also achieved consistent recovery of 86.3–89.0% for TEPA and high process efficiency [1].

matrix effect ion suppression IS-normalized matrix effect bioanalytical validation phosphoramide

Method Precision and Sample Economy: TEPA-d12-Based Assay Achieves 10-Fold Lower Plasma Volume Requirement with Tighter Precision Than Structural Analog IS Methods

The TEPA-d12-based microvolume LC-MS/MS method (Huang et al., 2022) requires only 10 μL of plasma—a 10-fold reduction from the 100 μL required by the earlier HMPA-based method (de Jonge et al., 2004)—while achieving improved precision. Using TEPA-d12 as SIL-IS, the intra-day precision (CV) for TEPA at three QC levels (3, 80, 1600 ng/mL) ranged from 1.0% to 8.6%, and inter-day precision from 2.5% to 7.1% [1]. Intra-day accuracy ranged from −1.8% to 12%, and inter-day accuracy from 1.2% to 12% [1]. The lower limit of quantification (LLOQ) was 2.5 ng/mL with precision and accuracy within 20% [1]. In comparison, the HMPA-based method achieved CV <12% for intra- and inter-day precision across a calibration range of 5–2,500 ng/mL [2]. The total run time was also halved from 10 min (de Jonge) to 5 min (Huang) [1][2].

microvolume assay method precision pediatric pharmacokinetics sample volume therapeutic drug monitoring

Differentiation from ThioTEPA-d12: Metabolite-Selective Quantification Is Required Because TEPA Dominates Late-Phase Systemic Exposure

TEPA-d12 (m/z 186→139) and ThioTEPA-d12 (m/z 202→155) target different molecular species that contribute differentially to overall pharmacological exposure. ThioTEPA is rapidly metabolized to TEPA via CYP2B6/CYP3A-mediated oxidative desulfuration; TEPA plasma concentrations exceed those of thioTEPA after approximately 3 hours post-infusion, and TEPA persists 2–7 times longer (half-life 3–24 h for TEPA vs. 1–3 h for thioTEPA) [1][2]. In plasma, TEPA demonstrates superior room-temperature stability (6 days) compared to thioTEPA (60 hours), and both compounds withstand 4 freeze-thaw cycles [3]. Because TEPA possesses alkylating activity similar to thioTEPA and both exhibit outstanding CNS penetration, the area under the plasma concentration-time curve (AUC) of TEPA is several-fold greater than that of the parent drug, contributing disproportionately to both efficacy and toxicity [1][2]. Consequently, a laboratory requiring quantification of the metabolite TEPA—rather than the parent drug thioTEPA—must procure TEPA-d12 rather than ThioTEPA-d12.

metabolite pharmacokinetics thiotepa TEPA half-life alkylating activity therapeutic drug monitoring

Analyte Stability and Degradation Correction: TEPA-d12 Compensates for pH- and Chloride-Dependent Degradation During Sample Processing

TEPA undergoes pseudo first-order degradation in aqueous solution, with a log kobs-pH profile demonstrating maximal stability in the pH range of 8–10 and accelerated degradation at lower pH, particularly in the presence of chloride ions where mono- and dichloro adducts of TEPA are generated via aziridine ring opening [1]. Plasma and urine matrices further modulate degradation rates, with TEPA half-lives of 13–34 h in plasma at pH 6.5 [2]. Because TEPA-d12 co-elutes with the analyte and undergoes identical degradation kinetics (the deuterium isotope effect is negligible for hydrolytic aziridine ring-opening reactions remote from C-D bond cleavage), any degradation occurring during sample collection, storage, or processing equally affects both the analyte and the internal standard, preserving the analyte/IS response ratio [3]. This self-correcting property is a fundamental advantage of SIL-IS that structural analog internal standards cannot replicate, as differential degradation rates between structurally distinct compounds introduce systematic bias [3].

TEPA degradation pseudo first-order kinetics aziridine ring opening sample stability analytical recovery

Triethylenephosphoramide-d12: Validated Application Scenarios Grounded in Quantitative Evidence


Clinical Pharmacokinetic Studies of High-Dose ThioTEPA Regimens Requiring Simultaneous Parent Drug and Metabolite Monitoring in Plasma and CSF

In hematopoietic stem cell transplantation conditioning regimens where thioTEPA is co-administered with cyclophosphamide and carboplatin, TEPA-d12 serves as the SIL-IS for quantifying the active metabolite TEPA in both plasma and cerebrospinal fluid [1]. The Schofield et al. (2024) turbulent flow LC-MS/MS method explicitly employs deuterated internal standards (including TEPA-d12) prepared in methanol for simultaneous extraction and quantification of thioTEPA and TEPA from plasma and CSF, enabling therapeutic drug monitoring with fast turnaround for timely dose modifications [1]. The method's suitability for CSF is supported by the established outstanding CNS penetration of both thioTEPA and TEPA [1].

Neonatal and Pediatric Pharmacokinetic Studies Where Microvolume Plasma Sampling (10 μL) Is Mandatory

The TEPA-d12-based microvolume LC-MS/MS assay validated by Huang et al. (2022) was specifically developed to support pharmacokinetic studies of thioTEPA and cyclophosphamide in children, where sample volume is severely constrained [2]. The method uses only 10 μL of plasma—a decisive advantage over the 100 μL required by the predecessor HMPA-based method—while achieving intra-day precision of 1.0–8.6% CV and an LLOQ of 2.5 ng/mL [2]. This performance profile enables robust pharmacokinetic sampling even in neonatal populations where total blood volume limitations preclude larger draws.

Regulatory-Compliant Bioanalytical Method Validation Requiring Matrix Effect Documentation per FDA/EMA Guidance

For laboratories preparing bioanalytical method validation reports for regulatory submission, TEPA-d12 provides the definitive IS-normalized matrix effect data required by current FDA and EMA guidances [2]. The documented IS-normalized matrix effect of (100±7)% across six different human plasma lots, with absolute matrix effect correction from up to +21% ion enhancement down to ±3.5% deviation, constitutes a validated demonstration of adequate matrix effect compensation [2]. This evidence package directly supports the selection of TEPA-d12 over structural analog IS for methods intended for regulatory review.

Metabolite-Specific Quantification Differentiated from Parent Drug Analysis in Multi-Analyte LC-MS/MS Panels

In multi-analyte bioanalytical panels simultaneously quantifying thioTEPA, TEPA, cyclophosphamide, and 4-hydroxycyclophosphamide, TEPA-d12 provides the metabolite-selective internal standard channel (m/z 186→139) that is orthogonal to the thioTEPA-d12 channel (m/z 202→155) [2]. This enables independent internal standardization of the parent drug and its active metabolite within a single 5-minute analytical run, supporting the clinically essential distinction between thioTEPA and TEPA exposure given that TEPA exhibits a 2–7-fold longer half-life and its AUC is several-fold greater than that of the parent drug, dominating late-phase systemic alkylating activity [1][2].

Quote Request

Request a Quote for Triethylenephosphoramide-d12

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.